molecular formula C13H11N3O B12434425 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B12434425
M. Wt: 225.25 g/mol
InChI Key: ZTMSKRYFQWVAQQ-UHFFFAOYSA-N
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Description

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield imidazo[1,2-a]pyridines . The reaction conditions often include the use of toluene and tert-butyl hydroperoxide (TBHP) as a promoter for C–C bond cleavage .

Industrial Production Methods

For large-scale production, the processes are optimized to ensure high yield and purity. Industrial methods may involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

4-(8-Aminoimidazo[1,2-a]pyridin-2-yl)phenol can be compared with other imidazo[1,2-a]pyridine derivatives:

Properties

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

4-(8-aminoimidazo[1,2-a]pyridin-2-yl)phenol

InChI

InChI=1S/C13H11N3O/c14-11-2-1-7-16-8-12(15-13(11)16)9-3-5-10(17)6-4-9/h1-8,17H,14H2

InChI Key

ZTMSKRYFQWVAQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)N)C3=CC=C(C=C3)O

Origin of Product

United States

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